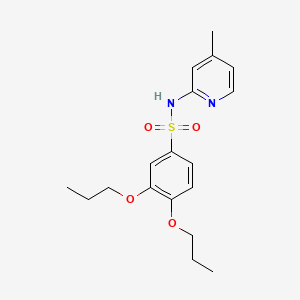![molecular formula C17H30N2O2S B602916 [3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine CAS No. 321717-45-7](/img/structure/B602916.png)
[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine is a complex organic compound that features both an amine group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine typically involves the reaction of 3-(diethylamino)propylamine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or sulfonamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the sulfonamide group may produce sulfinamide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The amine group can interact with various biomolecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonamide group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: This compound shares the diethylamino propyl group but lacks the sulfonamide functionality.
2,3,5,6-Tetramethylbenzenesulfonamide: This compound contains the sulfonamide group but lacks the diethylamino propyl group.
Uniqueness
The uniqueness of [3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine lies in its combination of both amine and sulfonamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2S/c1-7-19(8-2)11-9-10-18-22(20,21)17-15(5)13(3)12-14(4)16(17)6/h12,18H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQLTNKRPASSMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
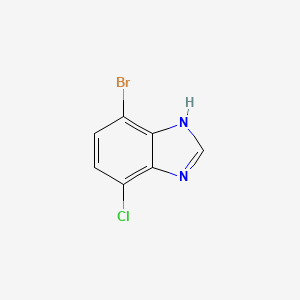
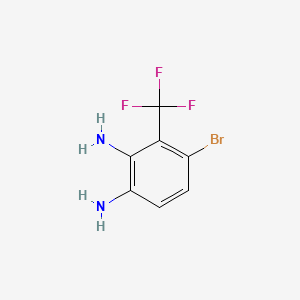
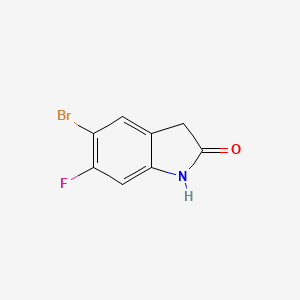
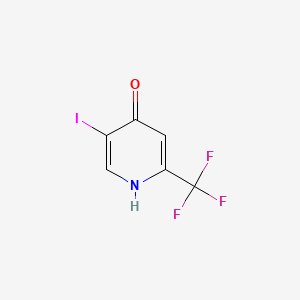

![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
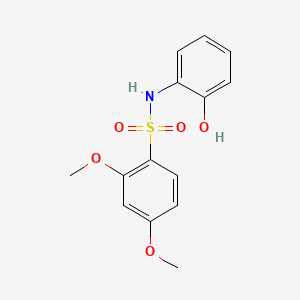
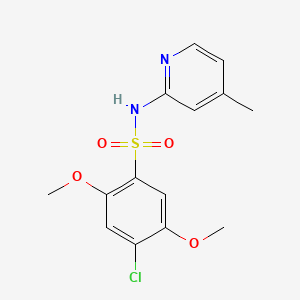
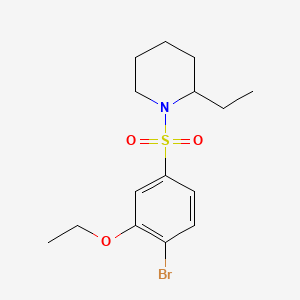
amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
